1-Bromo-4-(Dimethylamino)Naphthalene
Overview
Description
1-Bromo-4-(Dimethylamino)Naphthalene is an organic compound with the molecular formula C12H12BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 1-position and a dimethylamino group at the 4-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(Dimethylamino)Naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the dimethylamino group. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromonaphthalene is then subjected to a nucleophilic substitution reaction with dimethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(Dimethylamino)Naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-Bromo-4-(Dimethylamino)Naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(Dimethylamino)Naphthalene involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-Methylnaphthalene: Similar structure but with a methyl group instead of a dimethylamino group.
1,4,5,8-Tetrakis(Dimethylamino)Naphthalene: Contains multiple dimethylamino groups, leading to different reactivity and applications.
Uniqueness
1-Bromo-4-(Dimethylamino)Naphthalene is unique due to the presence of both a bromine atom and a dimethylamino group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in organic synthesis and material science .
Properties
IUPAC Name |
4-bromo-N,N-dimethylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPDFSZHOZTGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399133 | |
Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-93-6 | |
Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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